N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
Pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting that similar compounds, including N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, may exhibit valuable anticancer properties (Horishny, Arshad, & Matiychuk, 2021).
Dual Enzyme Inhibition
Compounds based on the thieno[2,3-d]pyrimidine scaffold have been reported as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, critical enzymes in the folate pathway of cancer cells. This activity suggests the utility of these compounds in designing new anticancer agents with dual inhibitory properties, potentially extending to compounds like N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial and Antifungal Potency
The synthesis of novel thienopyrimidine compounds has been explored, demonstrating significant antimicrobial and antifungal activities. These findings suggest that structurally similar compounds, including N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, could be potent antimicrobial and antifungal agents, potentially useful in treating various infections (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Anti-Inflammatory and Analgesic Properties
Research has also been conducted on pyrimidine derivatives for their potential anti-inflammatory and analgesic activities. These studies suggest that compounds with a pyrimidine core, similar to N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide, may have applications in developing new treatments for inflammatory and pain-related conditions (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-29-17-9-7-16(8-10-17)24-19(27)13-31-23-25-21-20(14(2)15(3)32-21)22(28)26(23)12-18-6-5-11-30-18/h5-11H,4,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYZZHJQFGUTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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